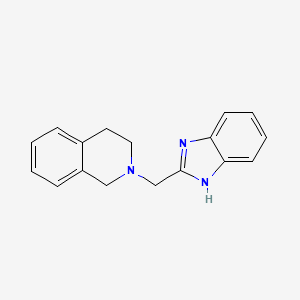
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and isoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves the condensation of benzimidazole derivatives with isoquinoline derivatives. One common method involves the reaction of 2-chloromethylbenzimidazole with isoquinoline under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the benzimidazole or isoquinoline rings.
Reduction: Reduced derivatives with hydrogenated benzimidazole or isoquinoline rings.
Substitution: Alkylated or acylated derivatives at the benzimidazole nitrogen.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the isoquinoline ring can interact with DNA or RNA, disrupting their function . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Benzimidazol-2-ylmethyl)-1,2,3,4,6,7,12,12a-octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole
- N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
Uniqueness
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is unique due to its combination of benzimidazole and isoquinoline structures, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties.
Eigenschaften
Molekularformel |
C17H17N3 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17N3/c1-2-6-14-11-20(10-9-13(14)5-1)12-17-18-15-7-3-4-8-16(15)19-17/h1-8H,9-12H2,(H,18,19) |
InChI-Schlüssel |
CBBPAVLWWDNEAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
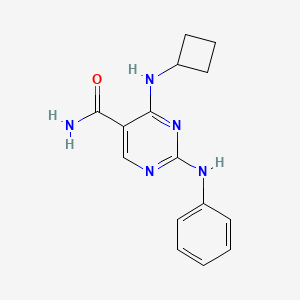
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
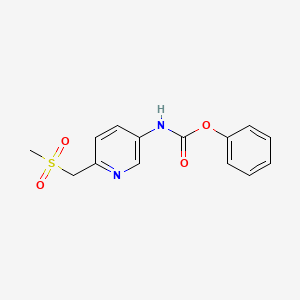
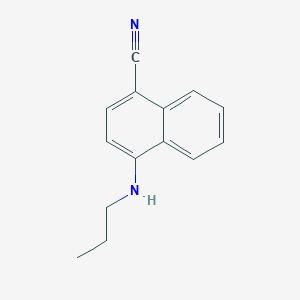
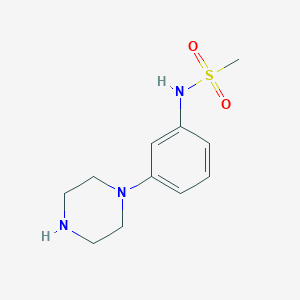
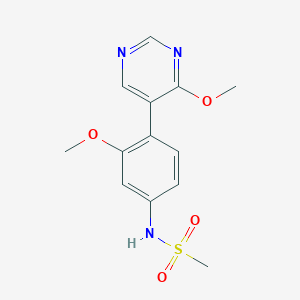
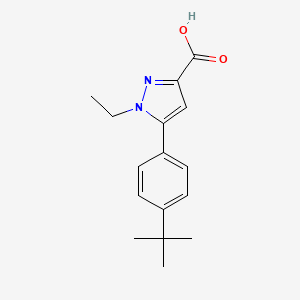
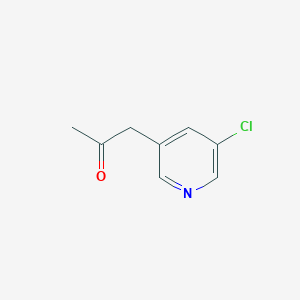

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)

![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
